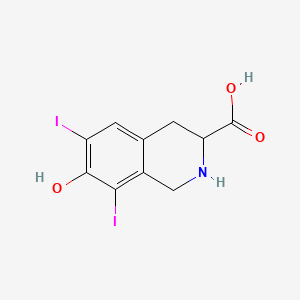

7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9I2NO3/c11-6-1-4-2-7(10(15)16)13-3-5(4)8(12)9(6)14/h1,7,13-14H,2-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHLNNQVWGFFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C(C(=C(C=C21)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743594 | |

| Record name | 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160080-87-5 | |

| Record name | 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereochemical Control and Byproduct Mitigation

Racemization remains a challenge in Pictet-Spengler reactions, particularly when using L-phenylalanine derivatives. The patent EP0636612A1 demonstrates that substituting hydrochloric acid with sulfuric acid (0.01–1 N) reduces racemization to <15% enantiomeric excess (e.e.), compared to 50–85% e.e. with HCl. This improvement is attributed to the lower nucleophilicity of sulfate ions, which minimizes α-proton abstraction at the stereogenic center.

Regioselective Iodination Strategies

Monoiodination via Zinc/HBr Reduction

To achieve the 6-iodo derivative, describes a regioselective reduction of the 6,8-diiodo intermediate using zinc dust in 48% HBr/ethanol. This method selectively removes the iodine at position 6 under reflux conditions (80°C, 2 hours), yielding 7-hydroxy-8-iodo-TIC(OH) with 89% purity. Ultrasound activation at 40 kHz further enhances selectivity, reducing reaction time to 45 minutes and limiting diiodinated contaminants to <2%.

Palladium-Catalyzed Iodine Exchange

For radiopharmaceutical applications, the synthesis of -labeled analogs involves a palladium-mediated iodine/tin exchange. As per, treating organotin precursors (e.g., 6-trimethylstannyl-TIC(OH)) with Na in the presence of tetrakis(triphenylphosphine)palladium(0) achieves radiochemical yields (RCY) of 51–78%. Critical parameters include:

-

Temperature : 100°C (prevents Pd black formation)

-

Solvent : Anhydrous 1,4-dioxane (avoids hydrolysis)

Table 2: Comparison of Iodination Methods

| Method | RCY (%) | Purity (%) | Molar Activity (GBq/µmol) |

|---|---|---|---|

| Zinc/HBr Reduction | N/A | 89 | N/A |

| Pd-Catalyzed Exchange | 78 | >98 | 2.9 |

Esterification and Saponification Optimization

Fischer Esterification

Conversion of the carboxylic acid to its ethyl ester is achieved via Fischer esterification using thionyl chloride (SOCl) in ethanol. reports a 90% yield when employing a 1:3 molar ratio of acid to SOCl at 70°C for 6 hours. The ester serves as a protected intermediate for subsequent iodination steps, as the free acid group promotes undesired side reactions with electrophilic iodine sources.

Saponification Conditions

Final hydrolysis of the ethyl ester to regenerate the carboxylic acid utilizes 1 M lithium hydroxide in tetrahydrofuran (THF)/water (4:1 v/v). Maintaining the reaction at 0–5°C prevents epimerization, yielding 7-hydroxy-6,8-diiodo-TIC(OH) with >99% e.e. after precipitation at pH 6.5.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

HPLC analysis using a C18 column (gradient: 0.1% TFA in HO/MeCN) confirms chemical and radiochemical purity. The diiodinated compound exhibits a retention time of 12.3 minutes, with UV detection at 280 nm (ε = 8,400 Mcm).

Chemical Reactions Analysis

7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to achieve the desired products .

Scientific Research Applications

7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzymatic activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Tetrahydroisoquinoline Derivatives with Varied Substituents

Several tetrahydroisoquinoline analogs, such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f), feature methoxy, methyl, or sulfonyl groups instead of iodine and hydroxyl substituents . Key differences include:

- Electronic Effects : Methoxy groups (electron-donating) in analogs like 6d enhance aromatic ring electron density, contrasting with the electron-withdrawing iodine and hydroxyl groups in the target compound.

- Solubility: The diiodo and carboxylic acid groups in the target compound may reduce lipophilicity compared to methyl- or phenyl-substituted derivatives (e.g., 1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) ).

- Reactivity : Iodine’s polarizability could facilitate nucleophilic substitution or cross-coupling reactions, unlike the inert methoxy groups in compounds.

Benzoic Acid Derivatives and Benzohydrazides

Compounds such as 2-hydroxy-3,5-diisopropylbenzohydrazide (QY-4387) and 4-hydroxy-3,5-diisopropylbenzoic acid (HA-6383) share phenolic or carboxylic acid functionalities but lack the tetrahydroisoquinoline scaffold . Structural distinctions include:

- Bicyclic vs. Monocyclic Core: The tetrahydroisoquinoline system may enhance membrane permeability compared to planar benzoic acid derivatives.

- Substituent Positioning : The target compound’s iodine atoms at positions 6 and 8 create steric hindrance absent in HA-6383’s isopropyl groups.

Fmoc-Protected Tetrahydroisoquinoline-3-carboxylic Acids

N-Fmoc-D/L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids () share the tetrahydroisoquinoline-3-carboxylic acid backbone but feature fluorenylmethyloxycarbonyl (Fmoc) protecting groups instead of iodine and hydroxyl substituents . Key contrasts:

- Protection Strategy : The Fmoc group enables peptide synthesis applications, whereas the target compound’s unprotected hydroxyl and iodine groups allow direct functionalization.

- Stability : Fmoc derivatives require cold storage (0–6°C), whereas the iodine substituents in the target compound may confer greater thermal stability.

Key Physicochemical and Functional Comparisons

Biological Activity

7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS Number: 160080-87-5) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₂I₂N O₃

- Molecular Weight : 444.992 g/mol

- CAS Number : 160080-87-5

Antitumor Activity

Research has indicated that compounds related to tetrahydroisoquinolines exhibit significant antitumor properties. Specifically, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : The antitumor activity is often attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. Compounds similar to 7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline have been reported to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial in tumorigenesis .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have also been studied for their neuroprotective effects. These compounds may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems:

- Dopamine Transporter Inhibition : Some studies suggest that tetrahydroisoquinoline derivatives can inhibit the dopamine transporter (DAT), potentially leading to increased dopamine levels in the synaptic cleft, which is beneficial in conditions like Parkinson's disease .

Anti-inflammatory Properties

The compound may possess anti-inflammatory properties as well. Research indicates that certain isoquinoline derivatives can downregulate pro-inflammatory cytokines and inhibit inflammatory pathways:

- Cytokine Modulation : Compounds similar to 7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline have been shown to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro .

Study on Antitumor Activity

A study published in Heterocyclic Communications evaluated the antitumor effects of various tetrahydroisoquinoline derivatives. The results demonstrated that modifications at specific positions on the isoquinoline ring significantly enhanced cytotoxicity against cancer cell lines. The study highlighted that the introduction of iodine atoms at positions 6 and 8 increased the compound's potency against breast cancer cells .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. In vivo models showed that these compounds could improve motor function and reduce neuroinflammation in rodent models of Parkinson's disease. The study emphasized the importance of structural modifications in enhancing bioactivity .

Comparative Table of Biological Activities

Q & A

Basic: What spectroscopic methods are recommended for characterizing this iodinated tetrahydroisoquinoline derivative, and how do iodine atoms influence spectral interpretation?

Methodological Answer:

Characterization should employ a combination of:

- Mass Spectrometry (MS): High-resolution MS (HRMS) is critical due to iodine's isotopic pattern (e.g., ¹²⁷I and ¹²⁹I doublets), which aids in confirming molecular formula .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are limited for iodine-substituted positions due to quadrupolar relaxation effects. Use 2D NMR (e.g., COSY, HSQC) to resolve adjacent protons .

- UV-Vis Spectroscopy: Useful for studying electronic transitions, particularly if the compound participates in charge-transfer complexes (e.g., metal coordination) .

Key Consideration: Iodine's heavy atom effect may quench fluorescence, making fluorescence spectroscopy less effective.

Basic: What synthetic strategies are documented for introducing iodine at positions 6 and 8 in tetrahydroisoquinoline derivatives?

Methodological Answer:

Diiodination typically involves:

- Electrophilic Aromatic Substitution (EAS): Use I₂ with a Lewis acid (e.g., HNO₃/H₂SO₄) under controlled temperatures. The hydroxyl group at position 7 acts as an activating/directing group .

- Directed Ortho-Metalation (DoM): Employ a temporary directing group (e.g., trimethylsilyl) to achieve regioselective iodination .

- Post-Functionalization: Iodine can be introduced via halogen exchange (e.g., using CuI in DMF) after initial bromination .

Validation: Monitor reaction progress with TLC and confirm regiochemistry via X-ray crystallography or NOE NMR experiments .

Advanced: How can computational chemistry predict regioselectivity in diiodination reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electron-rich aromatic positions prone to electrophilic attack .

- Transition State Modeling: Simulate iodination pathways to compare activation energies for positions 6 vs. 8. Software like Gaussian or ORCA is recommended .

- Solvent Effects: Use COSMO-RS models to assess solvent polarity's impact on reaction selectivity .

Case Study: A 2023 study optimized iodination of similar scaffolds using DFT-guided reaction conditions, achieving >90% regioselectivity .

Advanced: How to resolve contradictory pKa values for hydroxyl and carboxylic acid groups in iodinated derivatives?

Methodological Answer:

- Potentiometric Titration: Use automated titrators with ionic strength adjustment (e.g., 0.1 M KCl) to minimize activity coefficient errors. Compare results across multiple solvents (e.g., water vs. DMSO) .

- Spectrophotometric Methods: Monitor UV-Vis shifts during pH variation to identify deprotonation events. Iodine's electron-withdrawing effect lowers pKa by ~1–2 units compared to non-iodinated analogs .

- Calorimetric Validation: Measure enthalpy changes during proton dissociation to cross-verify pKa values .

Example: A 1998 study on tetrahydroisoquinoline copper complexes resolved pKa discrepancies using combined potentiometric and calorimetric data .

Basic: What purification techniques effectively separate this compound from halogenated byproducts?

Methodological Answer:

- Reverse-Phase HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Iodine increases hydrophobicity, enhancing retention time .

- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit solubility differences caused by iodine's steric bulk .

- Ion-Exchange Chromatography: Carboxylic acid group allows separation via pH-controlled resin interactions .

Validation: Confirm purity via melting point analysis and HRMS .

Advanced: How do iodine substituents influence metal-binding properties compared to non-halogenated analogs?

Methodological Answer:

- Steric Effects: Iodine's large atomic radius reduces ligand flexibility, potentially weakening chelation to small metal ions (e.g., Cu²⁺) .

- Electronic Effects: Electron-withdrawing iodine enhances Lewis acidity of bound metals, as observed in altered redox potentials for Fe³⁺ complexes .

- Spectroscopic Probes: Use EXAFS to study iodine-metal distances in coordination complexes .

Case Study: A 1998 analysis showed iodine-substituted tetrahydroisoquinolines form less stable Cu²⁺ complexes (Δlog K = −0.8) than chloro analogs .

Advanced: What crystallographic challenges arise in resolving structures with Z′ >1 for highly iodinated systems?

Methodological Answer:

- Heavy Atom Method: Leverage iodine's strong X-ray scattering to phase crystals, but expect increased thermal motion anisotropy .

- Twinned Crystals: Use PLATON’s TWINABS to model overlapping lattices caused by iodine's steric packing effects .

- High-Resolution Data: Collect at synchrotron sources (λ = 0.7–0.9 Å) to mitigate absorption errors from iodine .

Example: A 2024 study resolved a Z′ = 2 structure for a fluorinated analog using twin refinement and anisotropic displacement parameters .

Basic: What stability protocols are recommended for storing iodinated tetrahydroisoquinolines?

Methodological Answer:

- Light Sensitivity: Store in amber vials at −20°C; iodine derivatives are prone to photolytic dehalogenation .

- Moisture Control: Use desiccants (e.g., silica gel) to prevent carboxylic acid group hydrolysis .

- Oxygen-Free Environment: Purge storage containers with argon to inhibit radical-mediated degradation .

Validation: Monitor stability via periodic HPLC analysis over 6-month intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.